Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to (+)-1,4-Di-O-benzyl-D-threitol: A Chiral Building Block for Asymmetric Synthesis
Introduction
(+)-1,4-Di-O-benzyl-D-threitol is a chiral organic compound that serves as a crucial building block in the field of stereoselective organic synthesis.[1][2] Its rigid C2-symmetric backbone, derived from D-threitol, and the presence of benzyl ether protecting groups make it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in constructing complex, enantiomerically pure molecules. The strategic placement of the benzyl groups allows for selective deprotection and further functionalization, offering a versatile platform for the synthesis of a wide array of chiral molecules, including pharmaceuticals and natural products.[1]
Physicochemical Properties
(+)-1,4-Di-O-benzyl-D-threitol is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₂O₄ | [2][3] |
| Molecular Weight | 302.37 g/mol | [1][2][3] |
| CAS Number | 91604-41-0 | [3] |
| Appearance | White to almost white powder, crystals, and/or chunks | [1] |
| Melting Point | 55-59 °C | [1] |
| Optical Rotation | +6° to +6.5° (c=5, CHCl₃, 20°C) | [1] |
| Purity (GC) | >98.0% | [1][4] |
| Storage | Room temperature | [1] |
Synonyms: (+)-1,4-Di-O-benzyl-D-threanol, (+)-1,4-O-Diphenyl-D-threol, (+)-(2R,3R)-1,4-bis(benzyloxy)-2,3-butanediol, (+)-(2R,3R)-1,4-Dibenzyloxy-2,3-butanediol.[1][2]
Synthesis of (+)-1,4-Di-O-benzyl-D-threitol
The synthesis of (+)-1,4-Di-O-benzyl-D-threitol typically starts from the readily available and inexpensive chiral pool starting material, D-tartaric acid. The synthetic strategy involves the reduction of the carboxylic acid functionalities and subsequent protection of the primary hydroxyl groups as benzyl ethers.
Synthetic Workflow
The following diagram illustrates a common synthetic route to (+)-1,4-Di-O-benzyl-D-threitol.
Caption: Synthetic pathway to (+)-1,4-Di-O-benzyl-D-threitol from D-tartaric acid.
Detailed Experimental Protocol
Step 1: Esterification of D-Tartaric Acid
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Suspend D-tartaric acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution).
-
Extract the product, diethyl D-tartrate, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Reduction of Diethyl D-tartrate to D-Threitol
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In an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of diethyl D-tartrate in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with the ether solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield D-threitol.
Step 3: Benzylation of D-Threitol
-
Dissolve D-threitol in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir at room temperature for a period to ensure the formation of the dialkoxide.
-
Add benzyl bromide (BnBr) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (+)-1,4-Di-O-benzyl-D-threitol.
Applications in Asymmetric Synthesis
The primary utility of (+)-1,4-Di-O-benzyl-D-threitol lies in its application as a chiral auxiliary and as a precursor for the synthesis of chiral ligands for asymmetric catalysis.[1]
Chiral Template for Axially Chiral Biaryls
A notable application is its use as a chiral template in the desymmetrization of prochiral molecules. For instance, it has been employed in the asymmetric synthesis of axially chiral biaryls.[5][6] The threitol derivative is used to sequentially etherify a prochiral tetrahydroxybiphenyl, leading to a desymmetrized biphenyldiol with a specific axial chirality.[5][6] Subsequent cyclization and removal of the chiral auxiliary yield the enantiomerically enriched biaryl.[5][6]
Caption: Workflow for the asymmetric synthesis of axially chiral biaryls.
Precursor to Chiral Ligands
The diol functionality of (+)-1,4-Di-O-benzyl-D-threitol can be further modified to synthesize a variety of chiral ligands for transition metal-catalyzed asymmetric reactions.[7][] These ligands can be used in reactions such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation, leading to products with high enantiomeric excess. The C2-symmetric backbone of the threitol derivative is often crucial for achieving high levels of stereocontrol in these catalytic processes.
Handling and Safety
While a specific safety data sheet (SDS) for (+)-1,4-Di-O-benzyl-D-threitol was not fully detailed in the search results, general laboratory safety precautions should be observed. Based on SDS information for similar chemical compounds, the following handling advice is recommended. It is crucial to consult the specific SDS provided by the supplier before handling this chemical.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
For detailed and specific safety information, always refer to the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from the supplier.[9]
Conclusion
(+)-1,4-Di-O-benzyl-D-threitol is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready availability from the chiral pool, well-defined stereochemistry, and the synthetic flexibility offered by its protected hydroxyl groups make it an indispensable tool for the synthesis of complex, enantiomerically pure molecules. Its applications in the construction of chiral ligands and as a chiral auxiliary in asymmetric reactions underscore its importance in both academic research and the development of new pharmaceuticals.
References
-
Uenishi, J., KIRA, T., & HATA, I. (2000). Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template. The Journal of Organic Chemistry, 65(5), 1335–1343. [Link]
-
MySkinRecipes. (+)-1,4-Di-O-benzyl-D-threitol. [Link]
-
ACS Publications. Asymmetric Synthesis of Axially Chiral Biaryls via Desymmetrization of 2,2',6,6'-Tetrahydroxybiphenyl Using 1,4-Di-O-benzyl-l-threitol as a Chiral Template. [Link]
-
ChemUniverse. (+)-1,4-DI-O-BENZYL-D-THREITOL. [Link]
-
The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. [Link]
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- 3. scbt.com [scbt.com]
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- 5. Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template - PubMed [pubmed.ncbi.nlm.nih.gov]
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